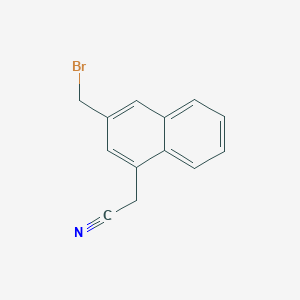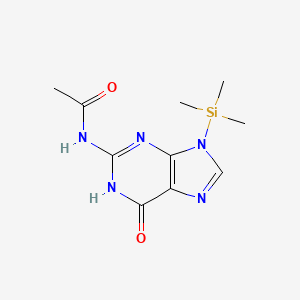
4,4'-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile: is an organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of two benzonitrile groups attached to a central 1,2-dihydroxyethane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile typically involves the reaction of benzonitrile derivatives with ethylene glycol under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which 4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the nitrile groups can participate in coordination with metal ions. These interactions can influence biological pathways and processes, making the compound useful in various applications .
Comparación Con Compuestos Similares
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
- 4,4’-(Diazene-1,2-diyl)dibenzonitrile
Comparison: In contrast, similar compounds may lack one or more of these functional groups, leading to different chemical behaviors and uses .
Propiedades
Número CAS |
113365-36-9 |
|---|---|
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
4-[2-(4-cyanophenyl)-1,2-dihydroxyethyl]benzonitrile |
InChI |
InChI=1S/C16H12N2O2/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14/h1-8,15-16,19-20H |
Clave InChI |
DJWDNMGLWDUONJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)

![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)









